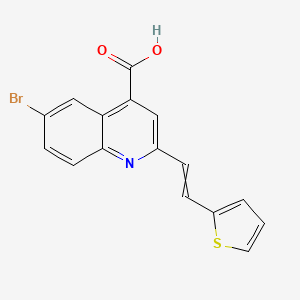
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid: is a synthetic organic compound with the molecular formula C16H10BrNO2S and a molecular weight of 360.2 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a thiophene ring attached via an ethenyl linkage at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring . It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products:
Substitution Reactions: Products with various substituents replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones derived from the thiophene ring.
Reduction Reactions: Compounds with an ethyl linkage instead of an ethenyl linkage.
Applications De Recherche Scientifique
Chemistry: 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound may exhibit similar properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structure makes it a valuable component in the design of new materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is not fully elucidated. based on the known activities of quinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the thiophene ring may enhance its binding affinity and specificity towards certain biological targets . Further research is needed to fully understand the pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid: This compound has a pyridine ring instead of a thiophene ring, which may alter its chemical and biological properties.
6-bromo-2-[2-(phenyl)ethenyl]quinoline-4-carboxylic acid: The phenyl ring in this compound provides different electronic and steric effects compared to the thiophene ring.
Uniqueness: The presence of the thiophene ring in 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid imparts unique electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C16H10BrNO2S |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
6-bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20) |
Clé InChI |
SJOZRJUFOKUWMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
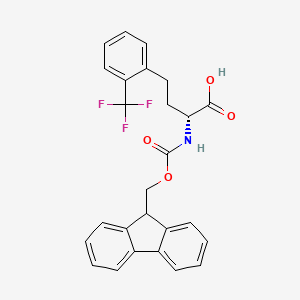
![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
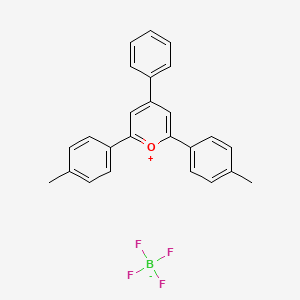
![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)
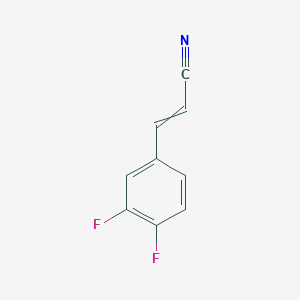

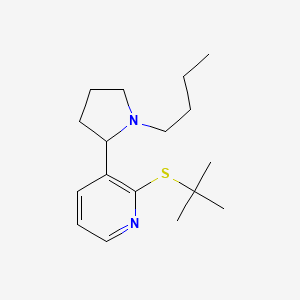
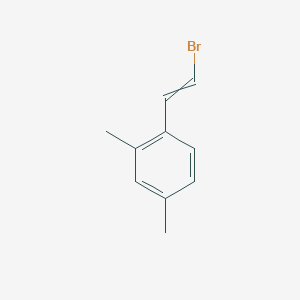
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)
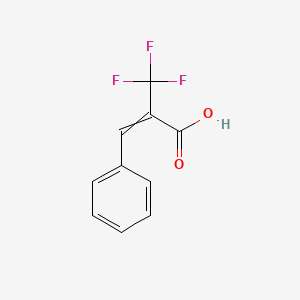
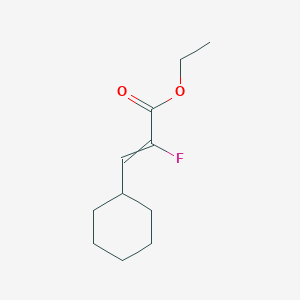
![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)
